N-(6-bromopyridin-3-yl)-2,6-difluorobenzamide
Description
N-(6-Bromopyridin-3-yl)-2,6-difluorobenzamide is a halogenated benzamide derivative characterized by a 2,6-difluorobenzoyl group attached to a 6-bromopyridin-3-ylamine moiety. This compound belongs to the broader class of benzoylurea and benzamide derivatives, which are known for their diverse biological activities, including pesticidal, antifungal, and antibacterial properties. The presence of bromine on the pyridine ring and fluorine on the benzamide moiety may influence its physicochemical properties and bioactivity, making it a subject of interest in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
N-(6-bromopyridin-3-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2N2O/c13-10-5-4-7(6-16-10)17-12(18)11-8(14)2-1-3-9(11)15/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDESUTYYPJOSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CN=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromopyridin-3-yl)-2,6-difluorobenzamide typically involves the reaction of 6-bromopyridine-3-carboxylic acid with 2,6-difluoroaniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield the desired amide product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(6-bromopyridin-3-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted derivatives of this compound, which can exhibit different chemical and physical properties .
Scientific Research Applications
Medicinal Chemistry
N-(6-bromopyridin-3-yl)-2,6-difluorobenzamide has been investigated for its potential as a therapeutic agent due to its unique structural features. The compound's fluorinated benzamide moiety is known to enhance pharmacological properties, such as increased metabolic stability and bioavailability.
Anticancer Activity
Research indicates that compounds with similar structures exhibit activity against various cancer cell lines. For instance, derivatives of 2,6-difluorobenzamide have shown promise as inhibitors of protein kinases involved in cancer progression. A study demonstrated that fluorinated benzamides can effectively inhibit the growth of cancer cells by targeting specific signaling pathways associated with tumor growth and survival .
Biological Research
The compound has also been explored for its biological activities beyond anticancer effects. Its interactions with biological macromolecules make it a candidate for studying enzyme inhibition and receptor modulation.
Enzyme Inhibition
This compound has been shown to act as an allosteric inhibitor of certain enzymes, particularly those involved in bacterial cell division (e.g., FtsZ). This mechanism is crucial for developing new antibiotics targeting resistant strains of bacteria .
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens, including Staphylococcus aureus. The presence of the bromine atom enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy .
Drug Development
The structural characteristics of this compound make it an attractive scaffold for drug development. Its ability to modulate biological pathways can be harnessed to design novel therapeutic agents.
Structure-Activity Relationship (SAR) Studies
SAR studies have revealed that modifications on the pyridine and benzamide rings can significantly impact the biological activity of the compound. For example, varying the halogen substituents or introducing different alkyl chains can enhance potency and selectivity against specific targets .
Case Studies
Several case studies illustrate the successful application of this compound in drug discovery:
- A study published in Medicinal Chemistry highlighted a series of derivatives based on this compound that showed improved activity against resistant bacterial strains compared to existing antibiotics .
- Another investigation focused on the compound's potential as a modulator of calcium signaling pathways, which are critical in various physiological processes and disease states .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(6-bromopyridin-3-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with the active site of the target, while the difluorobenzamide group can enhance binding affinity through additional interactions . These interactions can modulate the activity of the target, leading to the desired biological effects .
Comparison with Similar Compounds
Environmental and Toxicological Profiles
- Diflubenzuron: Classified as a marine pollutant (UN3082) with moderate toxicity to non-target organisms . Repeated exposure may affect liver and spleen function .
- Target Compound : Bromine substituents could increase environmental persistence compared to chlorine analogues, though specific data are lacking.
Biological Activity
N-(6-bromopyridin-3-yl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and structural implications for its activity.
Chemical Structure and Properties
The compound features a bromopyridine moiety and a difluorobenzamide structure. The presence of bromine and fluorine atoms is known to influence the compound's lipophilicity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 276.09 g/mol.
- Target Interactions : The compound interacts with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The brominated pyridine ring enhances binding affinity to these targets, potentially leading to the inhibition of their activity.
- Inhibition of FtsZ Protein : Similar compounds have been shown to inhibit the FtsZ protein, which is crucial for bacterial cell division. This inhibition can disrupt bacterial proliferation, making it a target for antibacterial drug development .
Antimicrobial Activity
Research indicates that this compound exhibits promising antibacterial properties. It has been tested against various strains of bacteria, including:
- Methicillin-resistant Staphylococcus aureus (MRSA) : Exhibited minimum inhibitory concentrations (MIC) ranging from 0.2 to 2.5 μg/mL .
- Mycobacterium tuberculosis : Some derivatives have shown activity against this pathogen, indicating potential for tuberculosis treatment .
Anticancer Activity
In vitro studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its mechanism may involve:
- Inhibition of signaling pathways : Targeting pathways associated with tumor growth and metastasis.
- Cell cycle arrest : Inducing G1 phase arrest in certain cancer cell lines.
Case Studies
-
Study on Antibacterial Efficacy :
- A study evaluated the antibacterial efficacy of various difluorobenzamide derivatives against MRSA and found that modifications to the benzamide scaffold significantly impacted activity levels.
- Results showed that compounds with lipophilic substituents at specific positions exhibited enhanced antibacterial activity compared to their hydrophilic counterparts .
- Anticancer Evaluation :
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Enhances binding affinity to target proteins |
| Difluoro Group | Improves metabolic stability and alters interaction dynamics |
| Lipophilicity | Affects permeability across cellular membranes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
